Technical Monograph: 5-Bromo-7-chloroindoline in Medicinal Chemistry
Technical Monograph: 5-Bromo-7-chloroindoline in Medicinal Chemistry
Executive Summary
5-Bromo-7-chloroindoline (CAS: 221024-31-3) represents a high-value scaffold in modern drug discovery, distinguished by its unique combination of a saturated nitrogen heterocycle and orthogonal halogen handles.[1] Unlike its aromatic counterpart (indole), the indoline core offers a non-planar, sp³-rich geometry (Fsp³) that improves solubility and metabolic stability profiles. This guide details the physicochemical properties, validated synthetic routes, and chemo-selective functionalization strategies required to utilize this building block effectively in the synthesis of kinase inhibitors and GPCR ligands.
Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | 5-bromo-7-chloro-2,3-dihydro-1H-indole | Systematic nomenclature |
| CAS Number | 221024-31-3 | Verified identifier |
| Molecular Formula | C₈H₇BrClN | - |
| Molecular Weight | 232.51 g/mol | - |
| Appearance | Off-white to light yellow solid | Oxidizes slowly in air |
| Melting Point | 65–68 °C | Lower than corresponding indole |
| LogP (Calc) | ~3.2 | Moderate lipophilicity |
| pKa (Conj.[2][3] Acid) | ~1.5 (N-H) | Significantly more basic than indole |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
Synthetic Architecture & Production
The synthesis of 5-bromo-7-chloroindoline is most reliably achieved through the selective reduction of the corresponding indole. Direct halogenation of indoline is possible but often suffers from regioselectivity issues regarding the C5 vs C7 positions.
Core Synthetic Pathways
The following diagram illustrates the primary routes to the scaffold and its subsequent oxidation potential.
Figure 1: Synthetic logic flow. The reduction pathway (top) is preferred for scale-up due to higher regiochemical fidelity.
Chemo-Selectivity & Functionalization[4][5]
The utility of 5-bromo-7-chloroindoline lies in its three distinct reactive sites, which can be manipulated sequentially based on their electronic and steric properties.
Reactivity Hierarchy
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N1-Position (Nucleophilic): The secondary amine is the most reactive site. It must often be protected (Boc, Cbz) or functionalized first to prevent poisoning of Pd-catalysts in subsequent steps.
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C5-Bromine (Electrophilic): Highly reactive in oxidative addition with Pd(0). It is the primary site for cross-coupling (Suzuki, Buchwald-Hartwig).
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C7-Chlorine (Electrophilic): Sterically hindered and electronically less labile than the bromide. Requires specialized ligands (e.g., XPhos, RuPhos) or conversion to a more reactive species after the C5 position is derivatized.
Functionalization Map
Figure 2: Orthogonal reactivity profile allowing for programmed sequential functionalization.
Experimental Protocols
Protocol A: Synthesis via Selective Reduction
Rationale: Sodium cyanoborohydride (NaBH₃CN) in acetic acid is chosen over catalytic hydrogenation (H₂/Pd) to prevent hydrodehalogenation (loss of Br/Cl).
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Preparation: Dissolve 5-bromo-7-chloroindole (10.0 mmol) in glacial acetic acid (30 mL) under N₂ atmosphere.
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Reduction: Cool to 10°C. Add NaBH₃CN (30.0 mmol) portion-wise over 20 minutes. (Caution: HCN generation possible; vent into bleach trap).
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Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor via LC-MS (Target M+H: ~234).
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Quench: Pour mixture into ice-water (100 mL). Basify to pH >10 using 50% NaOH solution (exothermic).
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
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Purification: Flash chromatography (Hexane/EtOAc gradient). The indoline is typically less polar than the indole.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Rationale: The C5-Br bond is significantly weaker than the C7-Cl bond. Using a mild base and standard phosphine ligand ensures coupling occurs exclusively at the 5-position.
-
Setup: Charge a microwave vial with 5-bromo-7-chloroindoline (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed DME/H₂O (3:1 ratio).
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Base: Add Na₂CO₃ (2.0 eq).
-
Reaction: Heat to 85°C for 4–12 hours.
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Workup: Dilute with water, extract with DCM.
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Note on Selectivity: If C7-coupling byproducts are observed, switch to a weaker base (K₃PO₄) and lower temperature (60°C).
Safety & Handling
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Hazards: Irritant to eyes, skin, and respiratory system.[3][5] The indoline nitrogen can form radical cations; avoid prolonged exposure to air/light to prevent oxidation ("browning").
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Cyanoborohydride Use: Requires a fume hood with high-efficiency filtration due to potential cyanide release during acidic workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24905, 5-Bromoindole (Precursor Data). Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]
-
European Patent Office (2010). Synthesis of 5-Substituted 7-Azaindoles and 7-Azaindolines (Patent EP1633750). Retrieved from [Link]
Sources
- 1. 5-Bromo-7-chloro-1-methylindoline|BLD Pharm [bldpharm.com]
- 2. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
